AC-Tyr(PO3H2)-glu-glu-ile-glu
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Overview
Description
AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH is a synthetic peptide composed of acetylated tyrosine, phosphorylated tyrosine, glutamic acid, isoleucine, and glutamic acid
Mechanism of Action
Target of Action
The primary target of the compound AC-TYR(PO3H2)-GLU-GLU-ILE-GLU is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can function as an on or off switch in many cellular functions and is critical in many cellular processes such as cell division and growth, and cell differentiation and death.
Mode of Action
The compound interacts with its targets through a process known as radical hydrogen atom transfer (HAT) from the Cα position . In the case of Ac-Tyr-OMe, HAT from the phenolic OH group is the kinetically preferred pathway, which shuts down when hydrogen bonding with an amine occurs . In an alkaline environment, where the phenolic OH group is deprotonated, the reaction is predicted to occur preferably at Cβ, likely through a proton-coupled electron transfer (PCET) mechanism .
Biochemical Pathways
The compound affects the tyrosine kinase pathway, which plays a crucial role in the signal transduction cascade, leading to cell growth and differentiation . The compound’s interaction with tyrosine kinases can influence the phosphorylation state of proteins, thereby affecting the activation state of various biochemical pathways.
Pharmacokinetics
Peptides generally have good tissue penetration but may be susceptible to enzymatic degradation, affecting their bioavailability .
Result of Action
The result of the compound’s action is the modulation of tyrosine kinase activity, which can influence various cellular processes. By affecting the phosphorylation state of proteins, it can potentially alter cell growth, differentiation, and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with its target . Furthermore, the presence of other competing substrates or inhibitors can also influence the compound’s efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Phosphorylation: The tyrosine residue is phosphorylated using phosphoramidite chemistry.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound-OH follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like hydroxylamine or thiols.
Major Products
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted phosphoryl groups.
Scientific Research Applications
AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH has diverse applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.
Medicine: Potential therapeutic applications in targeting specific protein interactions.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Comparison with Similar Compounds
Similar Compounds
Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2: Another phosphorylated peptide with similar biological activity.
Biotinylated phosphotyrosine-containing peptides: Used in studies of phosphopeptide interactions with SH2 and PTB domains.
Uniqueness
AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH is unique due to its specific sequence and the presence of both acetylated and phosphorylated tyrosine residues. This combination allows for the study of complex biochemical interactions and signaling pathways, making it a valuable tool in research.
Biological Activity
AC-Tyr(PO3H2)-glu-glu-ile-glu, a phosphorylated peptide, has garnered attention for its significant biological activities, particularly in the context of signal transduction pathways. This article delves into its mechanisms of action, pharmacokinetics, and potential applications in research and medicine.
Target of Action
The primary target of this compound is the tyrosine kinase , a critical enzyme in cellular signaling pathways. The compound interacts with these kinases through a process known as radical hydrogen atom transfer (HAT) from the Cα position of the tyrosine residue.
Biochemical Pathways
This compound influences the tyrosine kinase pathway , which is vital for regulating various cellular processes such as growth, differentiation, and apoptosis. By modulating the phosphorylation state of proteins, it can significantly alter cellular responses .
Pharmacokinetics
Peptides like this compound generally exhibit good tissue penetration; however, they are susceptible to enzymatic degradation, which can impact their bioavailability. Understanding these pharmacokinetic properties is essential for optimizing their therapeutic applications.
Biological Activity
This compound has been characterized as a phosphopeptide ligand for the src SH2 domain, with an IC50 value around 1 µM , indicating its high affinity for this target. This interaction blocks src's association with other proteins such as EGFR and FAK, thereby influencing downstream signaling pathways .
Research Applications
The compound has diverse applications across several fields:
- Chemistry : It serves as a model compound for studying phosphorylation and dephosphorylation reactions.
- Biology : Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.
- Medicine : Potential therapeutic applications include targeting specific protein interactions relevant to cancer biology and other diseases .
- Industry : Utilized in manufacturing processes to enhance product quality and efficiency.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Src Kinase Activity : Research demonstrated that this compound effectively inhibits src kinase activity, leading to altered cell proliferation and survival rates in cancer cell lines.
- Signal Transduction Modulation : Studies have shown that this compound can modulate signal transduction pathways by influencing the phosphorylation status of key proteins involved in cell signaling .
- Comparative Studies with Similar Compounds : Compared to other phosphopeptides like Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2, this compound exhibits unique properties due to its specific sequence and dual modification (acetylation and phosphorylation), allowing for more complex biochemical interactions .
Summary Table of Findings
Feature | Details |
---|---|
Target | Tyrosine Kinases |
IC50 Value | ~1 µM |
Biochemical Pathway Impact | Modulates tyrosine kinase activity |
Applications | Chemistry, Biology, Medicine, Industry |
Unique Characteristics | Specific sequence with acetylation and phosphorylation |
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53)/t16-,20-,21-,22-,23-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEKQSBIEKQXQS-PSCZMIBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N5O17P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.